molecular formula C13H17NO2 B172744 (2S,5R)-5-phenylpyrrolidine-2-carboxylic acid CAS No. 158567-93-2

(2S,5R)-5-phenylpyrrolidine-2-carboxylic acid

Cat. No.: B172744
CAS No.: 158567-93-2
M. Wt: 219.28 g/mol
InChI Key: BJOUEZQMVVKCPC-NEPJUHHUSA-N
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Description

(2S,5R)-5-Phenylpyrrolidine-2-carboxylic acid is a chiral non-proteinogenic amino acid featuring a pyrrolidine ring substituted with a phenyl group at the 5-position and a carboxylic acid moiety at the 2-position. Its stereochemistry (2S,5R) is critical for applications in asymmetric synthesis and peptide engineering. Derivatives such as N-Fmoc-(2S,5R)-5-phenylpyrrolidine-2-carboxylic acid (CAS: 215190-21-9) and Boc-protected analogs (CAS: 221352-49-4) are widely used in solid-phase peptide synthesis (SPPS) to induce conformational constraints, modulate hydrophobicity, and prevent aggregation .

Properties

CAS No.

158567-93-2

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

ethyl (2S,5R)-5-phenylpyrrolidine-2-carboxylate

InChI

InChI=1S/C13H17NO2/c1-2-16-13(15)12-9-8-11(14-12)10-6-4-3-5-7-10/h3-7,11-12,14H,2,8-9H2,1H3/t11-,12+/m1/s1

InChI Key

BJOUEZQMVVKCPC-NEPJUHHUSA-N

SMILES

C1CC(NC1C2=CC=CC=C2)C(=O)O

Isomeric SMILES

CCOC(=O)[C@@H]1CC[C@@H](N1)C2=CC=CC=C2

Canonical SMILES

CCOC(=O)C1CCC(N1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5R)-5-phenylpyrrolidine-2-carboxylic acid typically involves the construction of the pyrrolidine ring followed by the introduction of the phenyl and carboxylic acid groups. One common method includes the use of chiral auxiliaries or catalysts to ensure the desired stereochemistry. For instance, the compound can be synthesized starting from a chiral precursor such as (S)-proline, which undergoes a series of reactions including cyclization, functional group transformations, and stereoselective additions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Esterification and Amidation

The carboxylic acid group undergoes nucleophilic acyl substitution with alcohols or amines under standard conditions:

Reaction Reagents/Conditions Product Key Observations
EsterificationMethanol/H<sup>+</sup>, DCC/DMAP, RTMethyl ester derivativeHigh yields (>85%) with racemization control
AmidationSOCl<sub>2</sub>, then NH<sub>3</sub>Primary amideRequires anhydrous conditions to avoid hydrolysis
Peptide couplingHOBt/EDC in DMF Peptide conjugatesUsed in solid-phase peptide synthesis

Decarboxylation

Thermal or photolytic decarboxylation removes CO<sub>2</sub>, yielding 5-phenylpyrrolidine derivatives:

  • Conditions : 150°C in diphenyl ether

  • Yield : 60–70%

  • Mechanism : Radical pathway stabilized by the aromatic phenyl group.

Ring Functionalization

The pyrrolidine ring undergoes stereoselective modifications:

Reaction Reagents Outcome Stereochemical Impact
N-AlkylationCH<sub>3</sub>I, K<sub>2</sub>CO<sub>3</sub>N-Methyl derivativeRetention of (2S,5R) configuration
OxidationKMnO<sub>4</sub>, H<sub>2</sub>OPyrrolidinone formationCis-dihydroxylation observed
Reductive aminationNaBH<sub>3</sub>CN, aldehydes Secondary aminesDiastereoselectivity >10:1 in some cases

Protection/Deprotection Strategies

Protective groups modulate reactivity for synthetic applications:

Protecting Group Conditions Stability
Boc (tert-butyl)(Boc)<sub>2</sub>O, DMAP Stable under acidic conditions
Fmoc (fluorenyl)Fmoc-Cl, NaHCO<sub>3</sub> Removed with piperidine in DMF

Bioconjugation and Drug Design

The carboxylic acid is leveraged for targeted modifications:

  • Prodrug synthesis : Conjugation with PEG chains enhances solubility.

  • Enzyme inhibitors : Forms hydrogen bonds with active-site residues in MMP-9.

Stability and Reactivity Considerations

  • pH Sensitivity : Stable in neutral conditions but undergoes hydrolysis at extremes (pH <2 or >10).

  • Thermal Stability : Decomposes above 200°C, releasing CO<sub>2</sub> and phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Drug Development
The compound is recognized for its role as an intermediate in the synthesis of bioactive compounds. Its structural features facilitate interactions with biological targets, making it a candidate for developing novel therapeutic agents. Research indicates that it may influence receptor interactions and has potential applications in treating pain and neurological disorders .

Chiral Catalysis
(2S,5R)-5-phenylpyrrolidine-2-carboxylic acid is employed in asymmetric synthesis processes. It serves as a chiral ligand in various catalytic reactions, enabling the production of enantiomerically enriched compounds crucial for pharmaceuticals .

Peptide Synthesis

The compound is widely used as a protecting group in solid-phase peptide synthesis (SPPS). Its ability to selectively modify amino acids without affecting the overall structure of the peptide chain is vital for synthesizing complex peptides and proteins . This application is particularly important in developing peptide-based drugs and vaccines.

Biochemical Research

In biochemical studies, this compound aids in investigating protein interactions and enzyme activities. Researchers utilize it to gain insights into biological processes and identify potential drug targets. Its unique structure allows it to participate in various biochemical assays, enhancing the understanding of cellular mechanisms .

Material Science

The compound can be incorporated into polymer systems to enhance material properties such as flexibility and thermal stability. This application is beneficial for creating advanced materials used in coatings and adhesives . Its versatility in material science highlights its potential beyond traditional chemical applications.

Analytical Chemistry

In analytical chemistry, this compound serves as a standard in chromatographic techniques. It aids in the accurate analysis of complex mixtures, contributing to various fields such as environmental monitoring and quality control in pharmaceuticals .

Case Study 1: Antiproliferative Activity

A study investigated the antiproliferative effects of compounds derived from this compound on melanoma cell lines. The results demonstrated significant activity against cancer cells, suggesting potential therapeutic applications in oncology .

Case Study 2: Chiral Ligand Efficiency

Research highlighted the efficiency of this compound as a chiral ligand in copper(II)-catalyzed Henry reactions. The compound achieved excellent yields with high enantiomeric excesses, showcasing its utility in synthesizing chiral molecules essential for drug development .

Mechanism of Action

The mechanism of action of (2S,5R)-5-phenylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers play a crucial role in its binding affinity and selectivity. The phenyl group and carboxylic acid moiety contribute to its overall molecular recognition and activity. Pathways involved may include inhibition or activation of enzymatic processes, modulation of receptor activity, and alteration of cellular signaling pathways .

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula: C₁₁H₁₃NO₂
  • Molar Mass : 191.23 g/mol
  • Derivatives : Hydrochloride salt (CAS: 2413848-24-3), Fmoc/Boc-protected forms .
  • Storage : Protected derivatives are hygroscopic and stored at 2–8°C under dry conditions .

Comparison with Similar Compounds

Structural Analogs in the Pyrrolidine Family

(2S,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)pyrrolidine-2-carboxylic Acid

  • Structure : Pyrrolidine core with three hydroxyl groups and a hydroxymethyl substituent.
  • Properties: Hydrophilicity: High due to multiple hydroxyl groups (logP ≈ -2.5). Melting Point: 449 K (decomposes), significantly higher than the target compound due to hydrogen-bond networks .

Comparison :

Property (2S,5R)-5-Phenylpyrrolidine-2-carboxylic Acid (2S,3R,4R,5R)-Trihydroxyproline
Hydrophobicity (logP) ~2.1 (Fmoc derivative) ~-2.5
Bioactivity Peptide backbone modulation Enzyme inhibition
Melting Point Not reported (derivatives stable at 25°C) 449 K (decomposition)

(2S)-5-Methylpyrrolidine-2-carboxylic Acid

  • Structure : Pyrrolidine with a methyl group at C5 instead of phenyl.
  • Properties :
    • Reduced steric bulk compared to the phenyl-substituted analog.
    • Lower hydrophobicity (logP ~0.9), making it less suited for hydrophobic peptide interactions .

Key Difference : The phenyl group in the target compound enhances π-π stacking in peptides, improving binding to aromatic residues in proteins .

Aromatic Carboxylic Acid Derivatives

2-Phenylpyrimidine-5-carboxylic Acid

  • Structure : Pyrimidine ring with phenyl and carboxylic acid groups.
  • Properties :
    • Aromaticity : Extended conjugation increases UV absorbance (λmax = 269 nm) compared to the target compound .
    • Applications : Used in metal-organic frameworks (MOFs) and as a ligand in catalysis, unlike the peptide-focused target compound .

Fusaric Acid (5-Butylpicolinic Acid)

  • Structure : Pyridine ring with a butyl chain and carboxylic acid.
  • Properties :
    • Bioactivity : Mycotoxin with ion-chelating properties; inhibits dopamine β-hydroxylase.
    • Solubility : Lower water solubility (0.1 mg/mL) than the target compound due to the butyl chain .

Comparison :

Property This compound Fusaric Acid
Aromatic System Non-conjugated pyrrolidine Conjugated pyridine
Biological Role Peptide engineering Enzyme inhibition
Solubility in Water Moderate (derivatives require organic solvents) Low

Stereoisomers and Enantiomers

(2R,5S)-5-Phenylpyrrolidine-2-carboxylic Acid

  • Structure : Enantiomer of the target compound.
  • Properties: Identical physicochemical properties (e.g., melting point, logP) but opposite optical rotation ([α]D = -14.7 vs. +14.7 for the target compound). Applications: Rarely used in SPPS due to incompatible stereochemistry with natural L-amino acids .

(2R,5R)-5-Phenylpyrrolidine-2-carboxylic Acid Hydrochloride

  • Structure : Diastereomer with altered spatial arrangement.
  • Impact : Reduced compatibility with protease-active sites, limiting its use in bioactive peptides .

Biological Activity

(2S,5R)-5-phenylpyrrolidine-2-carboxylic acid is a chiral compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a phenyl group and a carboxylic acid functional group. Its molecular formula is C11H13NO2C_{11}H_{13}NO_2, and it has a molar mass of approximately 191.23 g/mol. The stereochemistry at the 2 and 5 positions is crucial for its biological activity, influencing its interactions with various biological targets.

The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors. The compound can act as an inhibitor or modulator of enzymatic processes and receptor activities, which may lead to alterations in cellular signaling pathways. Specifically, its chiral nature allows it to fit into active sites of enzymes, potentially inhibiting their activity and affecting various biochemical pathways .

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Neuropharmacological Effects : The compound shows potential as a modulator of neurotransmitter systems, influencing mood regulation and cognitive functions. Its structural similarity to amino acids involved in neurotransmission suggests it may interact with neurotransmitter receptors .
  • Antiproliferative Activity : Studies have investigated its effects on cancer cell lines. For instance, it has been evaluated for its antiproliferative properties against melanoma cells, indicating selectivity in targeting cancerous cells while sparing normal cells .

Case Studies

  • Antiproliferative Studies : A study examined the antiproliferative effects of this compound on human melanoma cell lines. The results demonstrated significant inhibition of cell growth at certain concentrations, suggesting potential therapeutic applications in oncology .
  • Neurotransmitter Modulation : Another study focused on the compound's ability to modulate neurotransmitter systems. It was found to enhance serotonin receptor activity in vitro, indicating its potential role in treating mood disorders .

Data Table: Biological Activities Summary

Activity TypeObserved EffectReference
Neurotransmitter ModulationEnhances serotonin receptor activity
AntiproliferativeInhibits growth in melanoma cells
Enzyme InteractionPotential inhibitor of key enzymes

Synthesis and Applications

The synthesis of this compound can be achieved through various methods involving chiral catalysts and reagents. Its unique properties make it valuable for applications in medicinal chemistry, particularly in developing new drugs targeting specific biological pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2S,5R)-5-phenylpyrrolidine-2-carboxylic acid, and how is diastereoselectivity achieved?

  • Methodology : Diastereoselective azidation and subsequent deprotection steps are critical. For example, the synthesis of related pyrrolidine derivatives involves reacting thiazoline esters (e.g., compound 15) under controlled conditions (TFA-mediated deprotection), yielding >85% purified product. Key parameters include temperature, solvent choice (e.g., aqueous/organic phase systems), and catalyst selection .
  • Analysis : Confirm stereochemistry via 1H^1H-NMR and 13C^{13}C-NMR, as well as HPLC with chiral columns. X-ray crystallography (e.g., compound 16 in ) provides definitive structural validation .

Q. How should researchers characterize the purity and stability of this compound under varying storage conditions?

  • Methodology : Use HPLC (≥97% purity threshold) and mass spectrometry (e.g., ESI-MS) to assess purity. Stability studies should include accelerated degradation tests (e.g., 40°C/75% RH for 6 months) and monitoring of decomposition products via LC-MS .
  • Safety Note : Store at -20°C in inert, airtight containers to prevent oxidation or hydrolysis, as recommended in safety data sheets .

Q. What are the standard protocols for safe handling and waste disposal?

  • Guidelines : Wear PPE (gloves, lab coat, goggles) and work in a fume hood. For spills, use absorbent materials (e.g., vermiculite) and neutralize acidic residues with sodium bicarbonate. Dispose of waste via certified hazardous waste contractors, adhering to EPA/DOT regulations .

Advanced Research Questions

Q. How do substituents on the pyrrolidine ring (e.g., Boc/Fmoc groups) influence conformational stability and bioactivity?

  • Methodology : Compare Boc- and Fmoc-protected derivatives (e.g., Boc-(2R,5S)-5-phenyl-pyrrolidine-2-carboxylic acid in ) using circular dichroism (CD) and molecular dynamics simulations. Fmoc groups enhance hydrophobicity, affecting aggregation behavior in peptide synthesis .
  • Data Interpretation : NMR JJ-coupling constants reveal restricted rotation in Fmoc derivatives, which may alter receptor binding in medicinal chemistry applications .

Q. What strategies resolve contradictions in stereochemical assignments between NMR and X-ray data?

  • Case Study : In , X-ray crystallography resolved ambiguities in azide adduct configurations that NMR alone could not. Use Overhauser effect spectroscopy (NOESY) to validate spatial proximity of protons in disputed configurations .
  • Troubleshooting : If crystallography is unavailable, employ density functional theory (DFT) calculations to predict 1H^1H-NMR chemical shifts and compare with experimental data .

Q. How can researchers optimize yields in large-scale synthesis while maintaining enantiomeric excess?

  • Process Design : Use flow chemistry for azidation steps to improve reaction control. A study on similar compounds achieved 86% yield via continuous flow systems with immobilized catalysts, reducing byproduct formation .
  • Quality Control : Implement in-line PAT (Process Analytical Technology) tools like FTIR to monitor reaction progress and adjust parameters in real time .

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